Tert-butyl 2-(6-methoxynaphthalen-2-yl)propanoate
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Overview
Description
Tert-butyl 2-(6-methoxynaphthalen-2-yl)propanoate: is an organic compound with the molecular formula C18H22O3 and a molecular weight of 286.37 g/mol . This compound is characterized by the presence of a tert-butyl ester group attached to a 2-(6-methoxynaphthalen-2-yl)propanoate moiety. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(6-methoxynaphthalen-2-yl)propanoate typically involves the esterification of 2-(6-methoxynaphthalen-2-yl)propanoic acid with tert-butyl alcohol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-(6-methoxynaphthalen-2-yl)propanoate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., bromine), alkylating agents (e.g., methyl iodide)
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Halogenated or alkylated derivatives
Scientific Research Applications
Chemistry: Tert-butyl 2-(6-methoxynaphthalen-2-yl)propanoate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and catalysts .
Biology: In biological research, this compound is used to study the interactions of naphthalene derivatives with biological macromolecules. It serves as a model compound for investigating the binding properties and biological activities of similar structures .
Medicine: Its structural similarity to known pharmaceutical compounds makes it a candidate for drug design and development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and polymers. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of tert-butyl 2-(6-methoxynaphthalen-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . Additionally, its methoxy group can participate in hydrogen bonding and hydrophobic interactions, enhancing its binding affinity to target proteins .
Comparison with Similar Compounds
- 2-methoxyphenyl 2-(6-methoxynaphthalen-2-yl)propanoate
- 2-acetyl-5-methoxyphenyl 2-(6-methoxynaphthalen-2-yl)propanoate
- benzo[d][1,3]dioxol-5-yl-2-(6-methoxynaphthalen-2-yl)propanoate
Uniqueness: Tert-butyl 2-(6-methoxynaphthalen-2-yl)propanoate is unique due to its tert-butyl ester group, which imparts increased stability and lipophilicity compared to similar compounds. This structural feature enhances its solubility in organic solvents and its potential for use in various chemical and pharmaceutical applications .
Properties
IUPAC Name |
tert-butyl 2-(6-methoxynaphthalen-2-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-12(17(19)21-18(2,3)4)13-6-7-15-11-16(20-5)9-8-14(15)10-13/h6-12H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZUYETORLLRCHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301320905 |
Source
|
Record name | tert-butyl 2-(6-methoxynaphthalen-2-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301320905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138623-03-7 |
Source
|
Record name | tert-butyl 2-(6-methoxynaphthalen-2-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301320905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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